7-(4-Isopropylphenyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

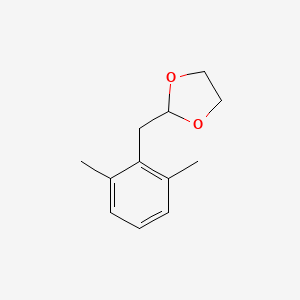

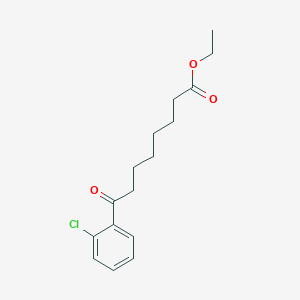

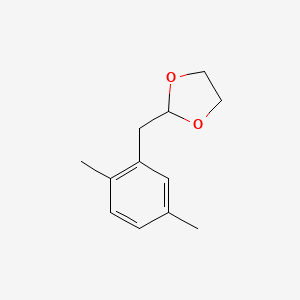

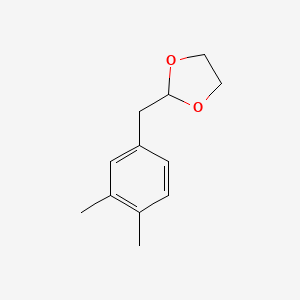

The compound is a carboxylic acid derivative, specifically a heptanoic acid, with an isopropylphenyl group attached at the 7th carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a seven-carbon chain (heptanoic acid) with a carbonyl group (C=O) at one end (indicating that it’s an acid) and an isopropylphenyl group attached to the other end .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reactions with bases to form carboxylate salts .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would exhibit properties typical of carboxylic acids. These might include a relatively high melting point and boiling point due to the presence of polar carboxylic acid groups, and the ability to participate in hydrogen bonding .科学的研究の応用

Synthesis and Chemical Analysis

Synthesis of Novel Compounds : Research by Zaliznaya et al. (2018) highlights the synthesis of new hexahydro-5H-indolo[3,2-c]acridines and indolylbutanoic acids, utilizing Fischer cyclization of arylhydrazones. This includes derivatives of 7-oxoheptanoic acid, demonstrating its use in creating novel indole derivatives (Zaliznaya et al., 2018).

Role in Drug Synthesis : Zhang et al. (2018) discuss the synthesis of Crebinostat, highlighting the use of 7-oxoheptanoic acid derivatives in the process. Crebinostat is an inhibitor of histone deacetylases, demonstrating the relevance of 7-oxoheptanoic acid in therapeutic drug synthesis (Zhang et al., 2018).

Characterization of Small Oxocarboxylic Acids : Kanawati et al. (2007) present a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. This research provides insights into the analytical characterization and potential applications of these acids in various chemical contexts (Kanawati et al., 2007).

Applications in Material Science

Liquid-Crystalline Polymer Synthesis : Zhou and Han (2005) describe the synthesis of a combined main-chain/side-chain liquid-crystalline polymer, incorporating a derivative of 7-oxoheptanoic acid. This highlights the utility of this compound in developing materials with unique thermotropic and lyotropic characteristics (Zhou & Han, 2005).

Supramolecular Assembly Formation : Kim et al. (2005) report on the formation of molecular rectangles and prisms using a molecular "clip" with 7-oxoheptanoic acid derivatives. This research underscores its potential in the field of supramolecular chemistry and nanotechnology (Kim et al., 2005).

Biological Activity Studies

- Antiamoeibic and Catalytic Activity : Maurya et al. (2006) detail the synthesis and in vitro antiamoebic activity of hydrazone-based oxovanadium complexes using a derivative of 7-oxoheptanoic acid. The study indicates significant amoebicidal activity, showcasing the compound's potential in medicinal applications and catalysis (Maurya et al., 2006).

特性

IUPAC Name |

7-oxo-7-(4-propan-2-ylphenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12(2)13-8-10-14(11-9-13)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRHIJGQOZMBKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645423 |

Source

|

| Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Isopropylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898791-39-4 |

Source

|

| Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)